1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone
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Overview
Description
1-tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone is an aromatic ketone.
Scientific Research Applications
Adenosine Receptor Affinity
Research on pyrazolo[3,4-d]pyrimidines, closely related to 1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone, has demonstrated their potential in exhibiting affinity for A1 adenosine receptors. A study found that specific substituents in these compounds, like the 3-chlorophenyl group, significantly enhanced their overall activity (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Properties
These compounds have shown potent antiproliferative and proapoptotic effects towards specific cancer cell lines. They interfere with the phosphorylation of Src, a protein involved in cell growth, and inhibit the anti-apoptotic gene BCL2, suggesting their potential in cancer therapy (Carraro et al., 2006).
Antimicrobial and Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer properties. Some synthesized compounds exhibited higher anticancer activity than doxorubicin, a standard reference drug, and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Potential Medical Application
A study on structurally related compounds to pyrazolo[3,4-d]pyrimidines highlighted their potential medical applications. By modifying the lipophilicity of these molecules, researchers aimed to enhance their transport through cell wall barriers, which is crucial for their effectiveness in medical treatments (Maftei et al., 2016).
Histamine Release Inhibition
Some pyrazolo[3,4-d]pyrimidine derivatives showed a notable effect on the inhibition of histamine release from rat peritoneal mast cells, suggesting their potential use in conditions related to allergic responses (Quintela et al., 2001).
Antitumor Activities
Various pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antitumor activities, with some showing potent activity across different cell lines. This indicates their potential as effective agents in cancer treatment (Kandeel et al., 2012).
Properties
Molecular Formula |
C17H17ClN4O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17ClN4O2/c1-17(2,3)22-15-13(8-20-22)16(24)21(10-19-15)9-14(23)11-4-6-12(18)7-5-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
RGHMGVRHYMHHPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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